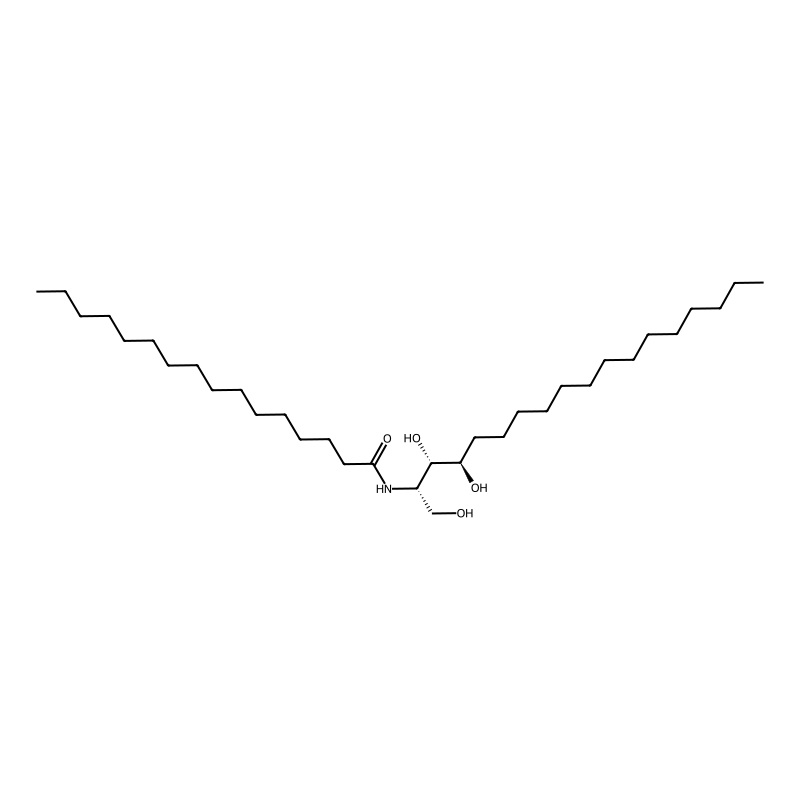

N-hexadecanoylphytosphingosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-hexadecanoylphytosphingosine is a specialized lipid molecule classified as a phytoceramide. It consists of a phytosphingosine backbone with a hexadecanoyl group (a saturated fatty acid with 16 carbon atoms) attached to the nitrogen atom. This compound is significant in the study of sphingolipids, which play critical roles in cellular structure and signaling. The molecular formula for N-hexadecanoylphytosphingosine is .

- The specific mechanism of action of N-HP is yet to be elucidated.

- However, its structural similarity to other bioactive sphingolipids like ceramides suggests potential roles in:

- Further research is needed to understand the specific mechanisms by which N-HP interacts with cellular components.

- Information regarding the safety and hazards of N-HP is limited due to its relatively understudied nature.

- As a general precaution for handling lipids, it's advisable to:

- Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- Follow proper laboratory safety protocols for potentially flammable or irritant organic compounds.

Cancer research

Studies suggest that N-Hexadecanoylphytosphingosine might possess anti-tumor properties. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells while having minimal effects on healthy cells []. Additionally, it has been shown to inhibit cell proliferation and migration, potentially hindering the spread of cancer [].

Neurodegenerative diseases

N-Hexadecanoylphytosphingosine is being investigated for its potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These diseases are characterized by the accumulation of abnormal protein aggregates in the brain, leading to neuronal dysfunction and cell death. Studies suggest that N-Hexadecanoylphytosphingosine might help reduce the formation of these protein aggregates and protect neurons from damage [, ].

Skin biology

N-Hexadecanoylphytosphingosine is a naturally occurring component of the skin's barrier function. Research suggests it plays a role in maintaining skin hydration, elasticity, and barrier integrity []. Studies are exploring its potential use in developing therapeutic strategies for skin conditions like atopic dermatitis and psoriasis.

N-hexadecanoylphytosphingosine exhibits several biological activities, particularly in cell signaling and membrane integrity. Sphingolipids, including N-hexadecanoylphytosphingosine, are crucial for maintaining the structure of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. Moreover, this compound has been linked to skin health, where it contributes to the barrier function and hydration of the skin .

The synthesis of N-hexadecanoylphytosphingosine can be achieved through several methods:

- Chemical Synthesis: This involves the stepwise construction of the molecule using organic chemistry techniques, including protection and deprotection strategies for functional groups.

- Enzymatic Synthesis: Specific enzymes can catalyze the formation of N-hexadecanoylphytosphingosine from phytosphingosine and hexadecanoyl-CoA (a fatty acyl-CoA derivative). This method is often more selective and can yield higher purity products.

- Biological Synthesis: In biological systems, N-hexadecanoylphytosphingosine can be synthesized from sphingoid bases through metabolic pathways involving ceramide synthases .

N-hexadecanoylphytosphingosine has several applications across various fields:

- Cosmetics: Due to its role in skin barrier function, it is used in skincare products to enhance moisture retention and improve skin texture.

- Pharmaceuticals: Research into its potential therapeutic effects includes its role in treating skin disorders and inflammatory conditions.

- Nutraceuticals: It may also be explored as a dietary supplement due to its beneficial properties for skin health and cellular function .

Studies on N-hexadecanoylphytosphingosine have focused on its interactions with various cellular components:

- Cell Membrane Interaction: It integrates into lipid bilayers, affecting membrane fluidity and permeability.

- Protein Binding: Research indicates that it may interact with specific proteins involved in signaling pathways, influencing cellular responses.

- Pathway Modulation: N-hexadecanoylphytosphingosine can modulate pathways related to inflammation and apoptosis, showcasing its potential as a therapeutic agent .

Several compounds are similar to N-hexadecanoylphytosphingosine, particularly within the sphingolipid family. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ceramide | Sphingolipid | Contains a fatty acid but lacks the phytosphingosine backbone. |

| N-octadecanoylphytosphingosine | Phytoceramide | Has an octadecanoyl group instead of hexadecanoyl. |

| Sphingomyelin | Sphingolipid | Contains a phosphocholine head group, differing from the amide linkage in N-hexadecanoylphytosphingosine. |

| Dihydrosphingosine | Sphingoid base | Lacks acylation; serves as a precursor but does not have similar biological activity. |

N-hexadecanoylphytosphingosine is unique due to its specific fatty acid chain length and its role within the context of phytoceramides, emphasizing its importance in both biological functions and potential therapeutic applications .

XLogP3

Wikipedia

Use Classification

Dates

Qin, Xiang-Dong; Dong, Ze-Jun; Liu, Ji-Kai; Yang, Liu-Meng; Wang, Rui-Rui; Zheng, Yong-Tang; Lu, Yang; Wu, Yun-Shan; Zheng, Qi-Tai; Concentricolide, an Anti-HIV Agent from the Ascomycete Daldinia concentrica, Helvetica Chimica Acta, 891, 127-133. DOI:10.1002/hlca.200690004